1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde
Description
1-[(tert-Butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde is a functionalized cyclopentane derivative featuring a tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group and an aldehyde moiety. This compound is utilized in organic synthesis as a protected intermediate, enabling selective reactivity at the aldehyde group while stabilizing the hydroxyl group against undesired reactions . Its molecular formula is C₁₂H₂₄O₂Si, with a purity of 95% as reported in chemical inventories (EN300-365729) . The TBDMS group enhances lipophilicity and steric protection, making it advantageous in multi-step syntheses.
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxycyclopentane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-11(2,3)15(4,5)14-12(10-13)8-6-7-9-12/h10H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPKTWTUVWECJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CCCC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095410-23-2 | |
| Record name | 1-[(tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl group, followed by the introduction of an aldehyde group. One common method involves the reaction of cyclopentanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole to form the TBDMS-protected cyclopentanol. This intermediate is then oxidized using reagents like pyridinium chlorochromate (PCC) to yield the desired aldehyde .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reagents and conditions used are typically the same, but with adjustments to accommodate the scale of production.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be removed under acidic conditions, such as treatment with tetrabutylammonium fluoride (TBAF), to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: TBAF, acidic conditions
Major Products Formed
Oxidation: Cyclopentanecarboxylic acid
Reduction: 1-[(Tert-butyldimethylsilyl)oxy]cyclopentanol
Substitution: Cyclopentanol
Scientific Research Applications
1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde is primarily related to its reactivity as an aldehyde and its ability to undergo various chemical transformations. The TBDMS group provides steric protection, allowing selective reactions at the aldehyde group. The compound can act as an electrophile in nucleophilic addition reactions, forming various adducts depending on the nucleophile used .
Comparison with Similar Compounds
Table 1: Key Properties of 1-[(tert-Butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde and Analogues
Key Observations :
Aldehyde vs. Acetal Reactivity : The aldehyde group in the target compound enables nucleophilic additions (e.g., Grignard reactions), while the acetal derivative (2-[(TBDMS)oxy]-2-cyclopentylacetal) is less reactive due to acetal protection .
TBDMS Protection: Compared to unprotected alcohols like 1-methylcyclopentanol (CAS 1462-03-9), the TBDMS group in the target compound prevents oxidation or elimination of the hydroxyl group, enhancing synthetic versatility .
Steric and Electronic Effects : The cyclopentane ring in the target compound imposes conformational constraints, differentiating it from linear or acyclic analogues (e.g., tert-butyl sulfonamides) .
Biological Activity
1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde, with the molecular formula CHOSi and a molecular weight of 228.41 g/mol, is an organosilicon compound that has garnered attention for its potential biological activities. This compound's unique structure, featuring a tert-butyldimethylsilyl (TBDMS) group attached to a cyclopentane ring, suggests various applications in medicinal chemistry and organic synthesis.
| Property | Value |
|---|---|
| Chemical Formula | CHOSi |
| Molecular Weight | 228.41 g/mol |
| IUPAC Name | 1-{[Dimethyl(2-methyl-2-propanyl)silyl]oxy}cyclopentanecarbaldehyde |
| Appearance | Liquid |
| Storage Temperature | -10 °C |
Biological Activity Overview
The biological activity of 1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde has been explored in several studies, focusing primarily on its anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity
Recent research indicates that derivatives of similar compounds exhibit significant anti-inflammatory effects. For instance, compounds that share structural similarities with this aldehyde have demonstrated the ability to inhibit NF-kB signaling pathways, which are crucial in inflammatory responses. In one study, a related compound showed an IC value of approximately 2.83 µM for NF-kB inhibition, suggesting that modifications to the TBDMS group could enhance or alter this activity in 1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde .
Study on Structural Modifications
A comparative study investigated the effects of various structural modifications on the biological activity of similar aldehydes. The findings suggested that increasing hydrophobicity through silylation could improve membrane permeability and enhance biological efficacy . This implies that the TBDMS group in 1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde could be pivotal for its therapeutic potential.
Pharmacokinetics and Bioavailability
Preliminary pharmacokinetic assessments indicate that compounds with similar structures exhibit favorable absorption characteristics when administered orally. For example, a related compound demonstrated complete oral bioavailability (F≈1), rapid absorption, and a moderate clearance rate . These pharmacokinetic properties are essential for evaluating the therapeutic viability of 1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde.
Q & A
(Basic) What are the established synthetic routes for preparing 1-[(TBS)oxy]cyclopentane-1-carbaldehyde?
Methodological Answer:
The synthesis typically involves two key steps:
Silylation : Reacting cyclopentanol with tert-butyldimethylsilyl chloride (TBSCl) under basic conditions (e.g., imidazole in DMF) to form the silyl-protected intermediate.
Oxidation : Converting the alcohol to the aldehyde using oxidizing agents like Dess-Martin periodinane or Swern oxidation (oxalyl chloride/DMSO).
Critical parameters include anhydrous conditions to prevent hydrolysis of the TBS group and maintaining temperatures below −20°C during oxidation to avoid over-oxidation to carboxylic acids. Reaction yields (typically 70–85%) depend on reagent purity and precise stoichiometry .
(Basic) What purification techniques are recommended for isolating 1-[(TBS)oxy]cyclopentane-1-carbaldehyde?
Methodological Answer:
- Column Chromatography : Use silica gel with a gradient of hexane/ethyl acetate (9:1 to 4:1) to separate the aldehyde from unreacted silyl ethers or oxidation byproducts.
- Recrystallization : If crystalline, dissolve in cold dichloromethane and precipitate with hexane.
- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (non-polar column). Reported purity is ≥95% after purification .
(Basic) How is the compound characterized spectroscopically?
Methodological Answer:
Key characterization data includes:
| Technique | Expected Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 9.65 (s, 1H, CHO), 1.55–1.70 (m, 8H, cyclopentane), 0.90 (s, 9H, tert-butyl), 0.10 (s, 6H, Si(CH₃)₂). |
| ¹³C NMR | δ 202.1 (CHO), 70.5 (C-O-Si), 25.9 (cyclopentane carbons), 18.3 (Si-C(CH₃)₃), −4.5 (Si(CH₃)₂). |
| IR | Strong absorption at ~1720 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (Si-C). |
| MS (EI) | Molecular ion [M⁺] at m/z 256.3 (calculated for C₁₃H₂₄O₂Si). |
| Discrepancies in δ values may arise from solvent or impurities; compare with authentic samples . |
(Advanced) How does the TBS group influence the reactivity of the carbaldehyde in nucleophilic additions?
Methodological Answer:
The TBS group:
- Steric Effects : Hinders nucleophilic attack at the adjacent carbonyl, reducing reactivity compared to unprotected aldehydes.
- Electronic Effects : The electron-donating Si-O bond slightly destabilizes the carbonyl, but steric bulk dominates.
Experimental Design : - Compare reaction rates with/without TBS using Grignard reagents.
- For example, TBS-protected aldehydes show 30–50% lower yields in aldol reactions vs. unprotected analogs. Use Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity .
(Advanced) What strategies mitigate desilylation during storage or reactions?
Methodological Answer:
- Storage : Store under argon at −20°C in amber vials to prevent moisture/light-induced cleavage.
- Reaction Conditions : Avoid protic solvents (e.g., MeOH, H₂O) and acidic/basic media. For aqueous workups, use saturated NaHCO₃ (pH 7–8).
- Monitoring : Track desilylation via TLC (Rf shift from 0.5 to 0.2 in hexane/EtOAc 4:1) or ¹H NMR (disappearance of tert-butyl signals). Contamination with trace acids reduces stability by >50% .
(Advanced) How is this compound utilized in multi-step syntheses of complex molecules?
Methodological Answer:
- Intermediate for Cyclopropanation : The aldehyde can undergo Corey-Chaykovsky reactions to form cyclopropane derivatives (e.g., Wittig reactions with stabilized ylides).
- Peptide Modifications : Condense with amino groups to form Schiff bases, followed by reduction to stable secondary amines.
- Case Study : In a 2024 synthesis, the compound was used to prepare a cyclopentane-fused β-lactam via [2+2] cycloaddition with a ketene (70% yield, 98% ee) .
(Advanced) How can conflicting NMR data for this compound be resolved?
Methodological Answer:
- Solvent Calibration : Re-measure in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
- Decoupling Experiments : Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks.
- Contradiction Analysis : If δ 9.65 (CHO) splits into multiple signals, check for keto-enol tautomerism or trace metal contamination. Reproduce synthesis with ultra-dry reagents to confirm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
